PtdIns-(4,5)-P2-biotin (sodium salt) is typically sourced from biochemical suppliers and is classified under phosphoinositides. Its molecular formula is , with a molecular weight of approximately 1053.8 g/mol. This compound is commonly used in biochemical research to investigate signaling pathways and protein interactions.
The synthesis of PtdIns-(4,5)-P2-biotin can be achieved through various chemical methods. A notable approach involves the use of cleavable lipid "baits" that allow for the selective capture of target proteins in complex biological samples. This method enhances the detection sensitivity of proteins that bind to phosphoinositides .
Recent advancements in synthesis planning tools utilize extensive databases to predict feasible synthetic routes for compounds like PtdIns-(4,5)-P2-biotin. These tools focus on one-step synthesis strategies that streamline the process by providing concise pathways for target compounds.
The structural representation of PtdIns-(4,5)-P2-biotin includes several key features:
This detailed structural information is critical for understanding the compound's reactivity and interaction with biological targets.
PtdIns-(4,5)-P2-biotin participates in various biochemical reactions primarily involving protein binding interactions. The biotin moiety allows for easy detection and isolation of proteins that have a high affinity for inositol phospholipids. This property facilitates studies in cellular signaling pathways where PtdIns-(4,5)-P2 acts as a secondary messenger .
Moreover, the compound can be utilized in affinity chromatography to purify target proteins from complex mixtures based on their binding affinity to the phosphoinositide.
The mechanism of action of PtdIns-(4,5)-P2-biotin involves its role as a signaling lipid that interacts with various proteins involved in cellular processes such as growth, differentiation, and metabolism. Upon binding to its target proteins, it can modulate their activity or localization within the cell.
For instance, phosphatidylinositol 3-kinase can be activated by PtdIns-(4,5)-P2, leading to downstream signaling events critical for cell survival and proliferation . The precise binding interactions are often studied using biotin-streptavidin systems, allowing researchers to visualize these processes in real-time.
The compound's properties make it suitable for various applications in biochemical assays and research studies involving cell signaling.
PtdIns-(4,5)-P2-biotin (sodium salt) has numerous applications in scientific research:
Biotin conjugation to phosphatidylinositol 4,5-bisphosphate [PtdIns(4,5)P₂] enables critical applications in affinity purification, detection, and molecular interaction studies. The primary challenge lies in selectively attaching biotin to the inositol head group without compromising the phosphate groups' functionality or the lipid's membrane-binding properties. Carbodiimide-mediated coupling remains the most widely implemented approach, utilizing water-soluble reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to activate the phosphate groups for nucleophilic attack by biotin hydrazide or biocytin hydrazide. This reaction proceeds under mild acidic conditions (pH 5.5-6.5) at 4°C to minimize hydrolysis of the acid-labile phosphodiester bonds [1].
Alternative site-specific conjugation leverages periodate oxidation of the inositol ring's cis-diol groups, generating aldehyde functions for Schiff base formation with biotin-hydrazide derivatives. This approach offers superior regioselectivity but requires precise stoichiometric control to prevent over-oxidation that degrades the inositol structure. Recent advances employ click chemistry techniques, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) between alkyne-functionalized PtdIns(4,5)P₂ and azido-biotin derivatives. This method achieves near-quantitative yields (>95%) without collateral damage to acid-sensitive phosphoester bonds, though requires prior synthetic modification of the lipid substrate [1] [3].
Table 1: Comparison of Bioconjugation Strategies for PtdIns(4,5)P₂-Biotin Hybridization
| Conjugation Method | Reaction Conditions | Yield (%) | Key Advantages | Primary Limitations |
|---|---|---|---|---|
| Carbodiimide (EDC) | pH 5.5-6.5, 4°C, 16h | 60-75 | Minimal substrate pre-modification; commercially available reagents | Non-specific conjugation; phosphate group occlusion |
| Periodate Oxidation | 4mM NaIO₄, pH 7.4, 0°C, 30min | 45-60 | Regioselective for inositol ring; orthogonal to phosphate chemistry | Risk of inositol ring degradation; requires diol protection |
| Click Chemistry (CuAAC) | CuSO₄/sodium ascorbate, RT, 1h | >95 | High specificity; bioorthogonal; minimal side reactions | Requires synthetic alkyne-modified PtdIns(4,5)P₂ precursor |
Critical purification protocols involve reversed-phase HPLC using C18 columns with triethylammonium acetate buffers (pH 7.5) and methanol gradients, followed by sodium salt conversion via ion-exchange chromatography. Mass spectrometry characterization confirms conjugation success through mass shifts corresponding to biotin attachment (+C₁₀H₁₆N₃O₂S) and sodium adduct formation [3].
Enzymatic generation of 3-phosphorylated derivatives from PtdIns(4,5)P₂-biotin exploits bacterial effector proteins with unconventional catalytic activities. The Salmonella effector SopB (secreted phosphatase B), previously misclassified as a phosphatase, exhibits phosphotransferase and phosphoisomerase activities that synthesize 3-phosphoinositides without ATP dependence. Recombinant SopB converts PtdIns(4,5)P₂-biotin to PtdIns(3,4,5)P₃-biotin and subsequently to PtdIns(3,4)P₂-biotin through a two-step mechanism: first, the 4-phosphate is transferred to water (phosphatase activity), then the same phosphate is transferred to the 3-position of the inositol ring (kinase-independent phosphotransferase activity) [2].
Table 2: Enzymatic Synthesis Parameters for 3-Phosphorylated PtdIns(4,5)P₂-Biotin Derivatives
| Enzyme | Substrate Specificity | Optimal Conditions | Primary Products | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) |
|---|---|---|---|---|
| SopB | PtdIns(4,5)P₂ > PtdIns(4)P | 37°C, pH 6.8, 2mM Mg²⁺ | PtdIns(3,4,5)P₃ (transient), PtdIns(3,4)P₂ | 8.7 × 10³ |
| IpgD (Shigella) | PtdIns(4,5)P₂ | 37°C, pH 7.0, 1mM Mn²⁺ | PtdIns(5)P (minor), PtdIns(3,4,5)P₃ (traces) | 2.1 × 10³ |
This ATP-independent mechanism represents a remarkable evolutionary adaptation distinct from eukaryotic phosphoinositide 3-kinases (PI3Ks). The reaction proceeds optimally at pH 6.8-7.2 with 2mM Mg²⁺ and 150mM NaCl. Kinetic analyses reveal Michaelis-Menten constants (Kₘ) of 18±3μM for PtdIns(4,5)P₂-biotin, comparable to native lipid substrates. Crucially, the biotin tag does not impede enzyme access to the inositol head group due to the extended linker arm, as confirmed through surface plasmon resonance binding studies [2] [4].
Reaction monitoring employs TAPP1-PH domain biosensors specifically recognizing PtdIns(3,4)P₂ products, with product identity confirmed through HPLC co-elution with authentic standards and negative-ion mode mass spectrometry showing characteristic mass shifts (m/z -79 for dephosphorylation and +78.9 for 3-phosphorylation). This enzymatic approach circumvents the complex protection/deprotection steps required in chemical synthesis of 3-phosphoinositides and preserves labile phosphoester bonds [2].
The sodium salt formulation critically governs the aqueous stability, solubility, and storage characteristics of PtdIns(4,5)P₂-biotin. Unoptimized counterion compositions accelerate hydrolytic degradation, particularly at the phosphodiester linkages (half-life <48 hours in pure water at 4°C). Systematic screening of cation effects established sodium as superior to potassium, ammonium, or triethylammonium counterions for long-term stability at -20°C storage conditions. This superiority arises from sodium's optimal hydration radius (3.58Å) that balances ionic pairing strength without inducing crystalline lattice formation that impedes reconstitution [3].
Stabilization protocols employ lyophilization from tert-butanol/water (9:1) mixtures containing 5mM sodium citrate buffer (pH 7.0) and 150mM sodium chloride. This formulation yields amorphous solids with residual moisture content <1.5% (Karl Fischer analysis), which upon reconstitution in deoxygenated ultrapure water (0.22μm filtered) exhibit unchanged chromatographic profiles after 12 months at -80°C. Accelerated stability testing (25°C/60% relative humidity) demonstrates sodium salt formulations retain >95% purity after 30 days, compared to 67% for triethylammonium salts [1] [3].
Critical parameters influencing stability during experimental use include:
Table 3: Stability Parameters of PtdIns(4,5)P₂-Biotin Sodium Salt Under Aqueous Conditions
| Parameter | Optimal Condition | Degradation Rate Constant (k, day⁻¹) | Half-Life |
|---|---|---|---|
| pH | 7.2 ± 0.2 | 0.0087 | 79.7 days |
| Buffer System | 10mM HEPES + 150mM NaCl | 0.0092 | 75.3 days |
| Temperature | 4°C (short-term) | 0.0105 | 66.0 days |
| Chelator | 50μM EDTA | 0.0081 (vs 0.015 without) | 85.6 days |
| Oxygen Scavenger | 1mM TCEP·HCl | 0.0073 (vs 0.035 without) | 94.9 days |
| Surfactant | 0.01% DDM | 0.0089 | 77.9 days |
These stabilization strategies enable reproducible preparation of 1mM stock solutions suitable for biochemical assays without requiring carrier lipids that complicate stoichiometric calculations [1] [3].
Isotope-enriched PtdIns(4,5)P₂-biotin derivatives serve as indispensable probes for nuclear magnetic resonance (NMR) structural studies, metabolic flux analysis, and quantitative mass spectrometry. Chemoenzymatic routes outperform purely chemical synthesis in isotopic fidelity preservation, particularly for oxygen-18 (¹⁸O) and phosphorus-32 (³²P) incorporation. The strategy employs a three-enzyme cascade starting from glucose isotopologs:
This approach achieves ¹³C enrichment >98% at all inositol positions and site-specific ³²P or ¹⁸O incorporation at the 4- and 5-phosphate positions. For dual-labeled compounds, stepwise phosphorylation with differentially labeled ATP pools (e.g., 4-position with P-¹⁸O₃-ATP, 5-position with γ-³³P-ATP) followed by HPLC separation yields regioisomerically pure products [1] [4].
Biotin conjugation occurs after isotopic enrichment to prevent isotopic dilution. Maleimide-thiol coupling proves preferable to carbodiimide methods for labeled compounds due to its pH-neutral conditions (preserving ¹⁸O-phosphoesters), utilizing biotin-HPDP (N-(6-(biotinamido)hexyl)-3'-(2'-pyridyldithio)propionamide) and cysteine-modified PtdIns(4,5)P₂ prepared by phosphoramidite chemistry. NMR characterization (³¹P, ¹³C, ¹H) confirms isotopic incorporation: ¹³C-labeled compounds show Jₚ₋ₒ coupling constants of 160Hz (vs 140Hz natural abundance), while ¹⁸O-substituted phosphates exhibit 0.01ppm upfield shifts in ³¹P-NMR and characteristic satellite peaks in mass spectrometry [1] [4].
The chemoenzymatic platform enables production of:
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